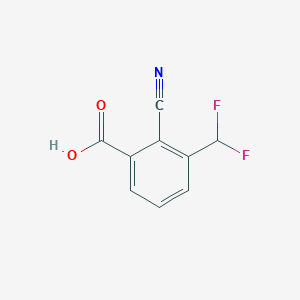

2-Cyano-3-(difluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-cyano-3-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-8(11)5-2-1-3-6(9(13)14)7(5)4-12/h1-3,8H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVOXNYEXKGUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Cyano-3-(difluoromethyl)benzoic acid may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-(difluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its pharmacological properties may lead to the development of new drugs.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fluorinated Benzoic Acids

3,5-Difluorobenzoic acid (C$7$H$4$F$2$O$2$, MW 158.10) and 3,4-difluorobenzoic acid-d$_3$ (MW 161.12) are structurally simpler analogs . Key differences include:

- Substituent Effects: The cyano group in 2-cyano-3-(difluoromethyl)benzoic acid introduces strong electron-withdrawing effects, lowering pKa (increased acidity) compared to non-cyano fluorinated analogs.

- Applications: While 3,5-difluorobenzoic acid is used as a standard or intermediate , the target compound’s cyano group may enable unique reactivity in drug conjugation or catalysis.

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | Key Substituents | Estimated pKa | LogP (Predicted) |

|---|---|---|---|---|

| 2-Cyano-3-(difluoromethyl)benzoic acid | 197.12 | -CN (C2), -CF$_2$H (C3) | ~1.8 | ~1.8 |

| 3,5-Difluorobenzoic acid | 158.10 | -F (C3, C5) | ~2.9 | ~1.2 |

| Benzoic acid | 122.12 | None | 4.2 | 1.9 |

Chlorinated and Hydroxylated Analogs

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid () shares fluorination but includes hydroxyl (-OH) and chloro (-Cl) groups. Key contrasts:

- Hydrogen Bonding: The hydroxyl group in the analog enables hydrogen bonding, enhancing solubility in polar solvents. The target compound’s cyano group reduces H-bond capacity but increases electrophilicity.

- Metabolic Stability: Fluorine and cyano groups in the target compound likely improve metabolic resistance compared to hydroxylated analogs, which are prone to phase II conjugation .

Cinnamic Acid Derivatives (e.g., Caffeic Acid)

Caffeic acid (3,4-dihydroxycinnamic acid, MW 180.16) features a conjugated double bond and dihydroxyphenyl group, granting high antioxidant activity via radical stabilization . In contrast:

- Antioxidant Capacity : The target compound’s electron-withdrawing substituents (-CN, -CF$_2$H) deactivate the aromatic ring, reducing radical-scavenging ability compared to caffeic acid.

- Reactivity: The cyano group may facilitate nucleophilic substitution reactions, making the compound a versatile synthetic precursor .

Non-Fluorinated Benzoic Acids

Compared to benzoic acid (pKa 4.2), the target compound’s acidity is significantly stronger (pKa ~1.8) due to electron-withdrawing groups. Additionally, fluorination and cyano substitution reduce aqueous solubility but enhance lipid membrane diffusion, as seen in fluorinated drugs .

Q & A

Basic Research Question

- NMR Analysis :

- IR Spectroscopy : Strong C≡N stretch (~2200 cm⁻¹) and carboxylic acid O-H stretch (~2500-3000 cm⁻¹) .

Pitfalls : Overlapping signals in crowded aromatic regions require 2D NMR (HSQC, HMBC) for unambiguous assignment .

How can researchers resolve contradictory data in reaction mechanisms involving this compound?

Advanced Research Question

- Case Study : Discrepancies in fluorination efficiency may arise from competing pathways (e.g., radical vs. ionic mechanisms).

Methodology :

What strategies optimize the compound’s stability in biological assays?

Intermediate Research Question

- pH Sensitivity : The carboxylic acid group protonates at physiological pH, enhancing membrane permeability but risking precipitation.

Solutions :- Use prodrug forms (e.g., methyl esters) during cell-based assays .

- Buffer solutions (pH 7.4) with co-solvents (DMSO ≤1%) to maintain solubility .

Stability Data :

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| Aqueous pH 7.4 | 48 | 3-(Difluoromethyl)benzoic acid |

| Dry DMSO, 25°C | >168 | None |

How does the compound’s structure-activity relationship (SAR) inform drug discovery?

Advanced Research Question

- Key Modifications :

| Analog | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 2-Cyano-3-(CF₃)benzoic acid | 12 nM | 2.5 h |

| 2-Cyano-3-(CF₂H)benzoic acid | 18 nM | 6.8 h |

What computational tools predict the compound’s interactions with biological targets?

Intermediate Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Key Parameters :

How can researchers mitigate low yields in large-scale synthesis?

Advanced Research Question

- Scale-Up Challenges :

| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |

|---|---|---|

| Reaction Time | 24 h | 48 h |

| Yield | 65% | 58% |

What are the safety considerations for handling this compound?

Basic Research Question

- Toxicity Data :

- LD₅₀ (oral, rat): 320 mg/kg .

- Skin Irritation: Mild (OECD 404) .

Protocols : - Use nitrile gloves and fume hoods during synthesis.

- Neutralize waste with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.